

An In-depth Technical Guide to (Z)- and (E)-12-Tetradecenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

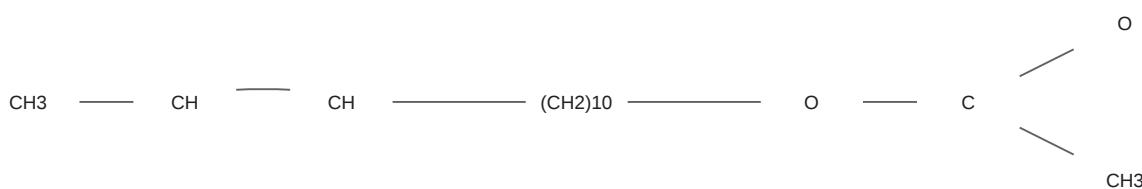
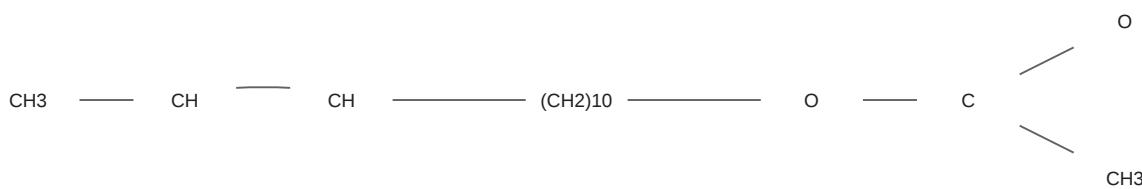
Compound Name: *12-Tetradecenyl acetate*

Cat. No.: B15601337

[Get Quote](#)

A Note on Nomenclature: Initial research for "**12-tridecenyl acetate**" yielded limited results. However, the closely related compound, 12-tetradecenyl acetate, is a well-documented and significant semiochemical. This guide will focus on the (Z) and (E) isomers of 12-tetradecenyl acetate, as it is highly probable that the original query contained a typographical error regarding the carbon chain length.

Introduction



(Z)-12-Tetradecenyl acetate and (E)-12-tetradecenyl acetate are long-chain fatty acyl acetates that play a crucial role in the chemical communication of various insect species.^{[1][2]} These isomers, particularly as components of sex pheromone blends, are of significant interest to researchers in the fields of chemical ecology, entomology, and pest management.^{[1][3]} Their precise blend ratios are often critical for species-specific mate attraction, making them valuable tools for monitoring and controlling insect populations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological significance, and analytical protocols for these important semiochemicals.

Chemical Structure and Properties

The fundamental structure of 12-tetradecenyl acetate consists of a 14-carbon chain with a double bond at the 12th position and an acetate ester at the 1-position. The geometry of the double bond gives rise to two stereoisomers: (Z)-12-tetradecenyl acetate (cis) and (E)-12-tetradecenyl acetate (trans).

Chemical Structure of (Z)- and (E)-12-Tetradecenyl Acetate

Z-isomer Structure

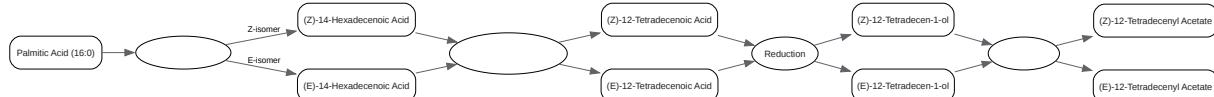
E-isomer Structure

[Click to download full resolution via product page](#)

Caption: Chemical structures of (Z)- and (E)-12-tetradecenyl acetate.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented in the table below. These properties are essential for understanding the behavior of these compounds in various experimental and environmental conditions.


Property	(Z)-12-Tetradecenyl Acetate	(E)-12-Tetradecenyl Acetate
CAS Number	35153-20-9 [1]	35153-21-0 [4]
Molecular Formula	C ₁₆ H ₃₀ O ₂ [5]	C ₁₆ H ₃₀ O ₂ [4]
Molecular Weight	254.41 g/mol [5]	254.41 g/mol [4]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Boiling Point	Not available	Not available
Solubility	Soluble in organic solvents	Soluble in organic solvents

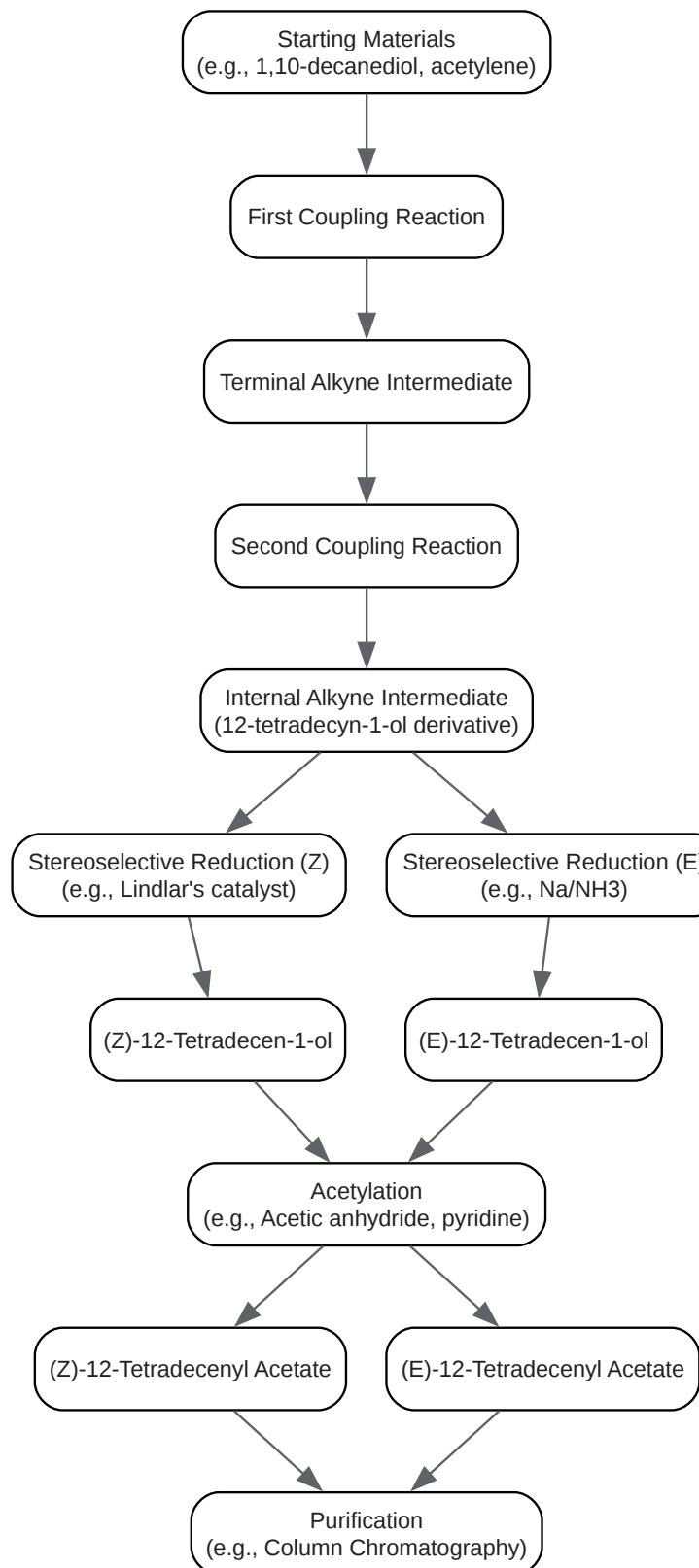
Biological Significance: Insect Sex Pheromones

(Z)- and (E)-12-tetradecenyl acetate are well-documented as primary components of the female-produced sex pheromones of several moth species, most notably the Asian corn borer, *Ostrinia furnacalis*.[\[1\]](#)[\[3\]](#) The precise ratio of these two isomers is critical for eliciting a behavioral response in males, ensuring species-specific communication and reproductive isolation.[\[3\]](#) This specificity makes these compounds highly effective for use in insect monitoring and mating disruption programs.

Biosynthesis of 12-Tetradecenyl Acetate in Moths

The biosynthesis of moth sex pheromones, including 12-tetradecenyl acetate, is a fascinating enzymatic process that begins with common fatty acid precursors. While the complete pathway for every species is unique, a general scheme has been elucidated. The biosynthesis of (Z)- and (E)-12-tetradecenyl acetates in the Asian corn borer, *Ostrinia furnacalis*, is thought to proceed from palmitic acid via a $\Delta 14$ -desaturation step, followed by chain shortening, reduction, and finally acetylation.

[Click to download full resolution via product page](#)


Caption: Proposed biosynthetic pathway of (Z)- and (E)-12-tetradecenyl acetate in *Ostrinia furnacalis*.

Experimental Protocols

Chemical Synthesis

The synthesis of (Z)- and (E)-12-tetradecenyl acetate can be achieved through various organic synthesis routes. A common approach involves the use of acetylenic intermediates followed by stereoselective reduction to form the desired double bond geometry.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the chemical synthesis of (Z)- and (E)-12-tetradecenyl acetate.

Protocol for the Synthesis of (Z)-12-Tetradecenyl Acetate (Illustrative)

This protocol is a generalized representation and may require optimization.

- Protection of 1,10-decanediol: React 1,10-decanediol with a suitable protecting group (e.g., dihydropyran) to selectively protect one hydroxyl group.
- Conversion to Alkyl Halide: Convert the remaining free hydroxyl group to a bromide using a reagent such as PBr_3 .
- Alkylation of Acetylene: React the resulting bromo-alcohol derivative with the sodium salt of a protected acetylene (e.g., tetrahydropyranyl ether of propargyl alcohol) in liquid ammonia to form a C_{12} acetylenic alcohol derivative.
- Deprotection and Further Alkylation: Deprotect the terminal acetylene and react it with an ethyl halide via its lithium salt to introduce the final two carbons, forming a 12-tetradecyn-1-ol derivative.
- Stereoselective Reduction: Reduce the internal alkyne to a (Z)-alkene using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) under a hydrogen atmosphere.
- Acetylation: Acetylate the resulting (Z)-12-tetradecen-1-ol using acetic anhydride in the presence of a base like pyridine.
- Purification: Purify the final product, (Z)-12-tetradecenyl acetate, using column chromatography on silica gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of 12-tetradecenyl acetate isomers.

Protocol for GC-MS Analysis

- Sample Preparation:
 - For synthetic samples, dissolve a small amount in a suitable solvent such as hexane.
 - For biological samples (e.g., insect pheromone glands), perform a solvent extraction. A common method involves excising the pheromone gland from a virgin female moth and extracting it in a small volume of hexane for at least 30 minutes.[6]
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or similar.
 - Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-INNOWax, is suitable for separating the isomers.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp to 180 °C at 30 °C/min, and then a ramp to 230 °C at 5 °C/min is a representative program.[3]
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 40-500.
- Data Analysis:
 - Identify the peaks corresponding to (Z)- and (E)-12-tetradecenyl acetate by comparing their retention times and mass spectra to those of authentic standards.
 - The mass spectrum of tetradecenyl acetates will typically show a characteristic fragment ion at m/z 194 (M-60), corresponding to the loss of acetic acid.

- Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons around the double bond are particularly diagnostic for determining the (Z) or (E) configuration.

Conclusion

(Z)- and (E)-12-tetradecenyl acetate are vital semiochemicals with significant implications for both basic and applied research. A thorough understanding of their chemical properties, synthesis, and biological function is crucial for their effective use in pest management and for advancing our knowledge of insect chemical communication. The protocols and data presented in this guide provide a valuable resource for researchers and professionals working with these fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Test of the Pheromone of the Asian Corn Borer Moth (*Ostrinia furnacalis*) - Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. Frontiers | Transcriptome Analysis of *Ostrinia furnacalis* Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success [frontiersin.org]
- 4. (E)-Tetradec-12-enyl acetate | C₁₆H₃₀O₂ | CID 5365773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-12-Tetradecen-1-ol acetate [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)- and (E)-12-Tetradecenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601337#12-tridecenyl-acetate-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com